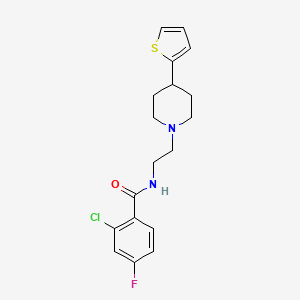

2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2OS/c19-16-12-14(20)3-4-15(16)18(23)21-7-10-22-8-5-13(6-9-22)17-2-1-11-24-17/h1-4,11-13H,5-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLJLUJRRLNSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

Coupling with Benzamide: The piperidine intermediate is then coupled with 2-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated reactors and advanced purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The thiophene and piperidine moieties can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild heating conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution: Products with different substituents replacing the chloro or fluoro groups.

Oxidation: Oxidized derivatives of the thiophene or piperidine rings.

Reduction: Reduced forms of the piperidine ring.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide exhibit promising antimicrobial activity. For instance, studies have shown that derivatives of benzamide can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound is also being investigated for its anticancer properties. It has been noted that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For example, some studies have highlighted the effectiveness of related benzamide derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), suggesting a potential role in cancer therapeutics .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. Compounds containing thiophene rings and piperidine moieties have been shown to possess inhibitory effects on this enzyme, indicating their potential use in treating cognitive decline associated with Alzheimer’s .

Synthetic Routes

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multi-step processes starting from readily available precursors. Key steps often include the formation of the piperidine ring, functionalization of the thiophene moiety, and subsequent coupling reactions to form the final benzamide structure.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide and its target proteins. These studies help predict the compound's efficacy and affinity towards specific biological targets, thereby guiding further optimization for enhanced activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The piperidine and thiophene moieties may contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

2-Chloro-4-Fluoro-3-Methyl-N-[2-(4-Methylpiperazin-1-yl)-4-Pyridin-4-ylPhenyl]Benzamide ()

- Substituents : Additional 3-methyl group on the benzamide core; pyridin-4-yl and 4-methylpiperazine substituents.

- Pyridine and methylpiperazine enhance hydrogen-bonding capacity and solubility.

- Hypothesized Impact : Likely targets kinase domains due to pyridine’s affinity for ATP-binding pockets. The methylpiperazine may improve aqueous solubility compared to the thiophene-piperidine group in the target compound .

4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]Benzamide ()

- Substituents : Fluorophenyl and dihydrothienylidene fused ring.

- Key Features :

- Dihydrothienylidene introduces conformational rigidity.

- Dual fluorine atoms enhance lipophilicity and metabolic stability.

- Hypothesized Impact : The fused thiophene system may restrict rotational freedom, favoring selective binding to planar active sites. Fluorine atoms could improve blood-brain barrier penetration relative to the target compound’s single fluorine .

N-(2-Chloro-4-Nitrophenyl)-2-NitroBenzamide ()

- Substituents : Nitro groups at the 2- and 4-positions.

- Key Features :

- Nitro groups are strong EWGs, increasing polarity and reactivity.

- Hypothesized Impact : Higher susceptibility to enzymatic reduction compared to chloro/fluoro substituents. Likely exhibits distinct pharmacokinetics, with reduced metabolic stability but enhanced electrophilic reactivity .

2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]Amino}Ethyl)Benzamide ()

- Substituents : Pyridazine and pyrazole heterocycles.

- Key Features: Pyridazine and pyrazole enable hydrogen-bond donor/acceptor interactions.

- Hypothesized Impact : The pyridazine-pyrazole system may target purine-binding enzymes (e.g., kinases) more effectively than the piperidine-thiophene group in the target compound. However, increased polarity could limit membrane permeability .

Physicochemical and Pharmacokinetic Trends

Biological Activity

2-Chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, which incorporates halogenated aromatic rings, a piperidine ring, and a thiophene moiety, suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.

The compound's molecular formula is with a molecular weight of 361.8 g/mol. Its structural characteristics contribute to its interaction with biological targets, particularly in pharmacological contexts.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.8 g/mol |

| CAS Number | 2034241-03-5 |

The biological activity of 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of halogen atoms and heteroatoms in its structure enhances its binding affinity and selectivity towards these targets.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit key enzymes involved in disease processes, particularly in cancer therapy.

- Cell Proliferation : Studies indicate that similar compounds can affect cell proliferation rates, potentially leading to apoptosis in malignant cells.

Biological Activity Studies

Recent studies have evaluated the biological activity of benzamide derivatives similar to 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide. These studies often focus on cytotoxicity, enzyme inhibition, and receptor interactions.

Case Studies

-

Antitumor Activity : A study demonstrated that benzamide derivatives exhibited significant antitumor effects against various cancer cell lines (e.g., MCF-7). The compound showed an IC50 value comparable to established anticancer agents like doxorubicin .

Compound Cell Line IC50 (µM) 2-Chloro-4-fluoro... MCF-7 15.63 Doxorubicin MCF-7 10.38 - Kinase Inhibition : Research indicates that similar compounds can act as RET kinase inhibitors, exhibiting moderate to high potency in cellular assays . This suggests potential applications in targeted cancer therapies.

- Molecular Docking Studies : In silico studies have shown strong hydrophobic interactions between the compound and target proteins, indicating a favorable binding profile that could be exploited for drug design .

Synthesis and Derivatives

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions, including Suzuki–Miyaura coupling for constructing the aromatic system. Variations in synthesis can lead to derivatives with altered biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.